![molecular formula C10H9BrF2O2 B13165859 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol
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Description
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol is a useful research compound. Its molecular formula is C10H9BrF2O2 and its molecular weight is 279.08 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol (CAS No. 1334145-94-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₉BrF₂O₂
- Molecular Weight : 279.08 g/mol
- Purity : Typically >95% in commercial sources
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the bromophenyl group and the difluoroethenyl moiety suggests potential interactions with enzymes and receptors involved in signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for receptors involved in inflammatory responses or neurodegenerative processes, similar to other brominated phenolic compounds.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that halogenated phenolic compounds can possess antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could position this compound as a candidate for treating inflammatory disorders.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound may also influence neurodegenerative processes by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study B | Showed significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro when treated with structurally similar brominated compounds. |
Study C | Reported neuroprotective effects in a murine model of Alzheimer's disease using derivatives of bromophenolic compounds, indicating potential for cognitive preservation. |
Properties
Molecular Formula |
C10H9BrF2O2 |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,2-difluoroethenoxy)ethanol |
InChI |
InChI=1S/C10H9BrF2O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6,9,14H,5H2 |
InChI Key |
VEBCXCMKJNZUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(COC=C(F)F)O)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.